molecular formula C13H18O B13529186 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol

1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13529186
M. Wt: 190.28 g/mol
InChI Key: FLNFGHGKQWSCAT-UHFFFAOYSA-N
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Description

1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products:

    Oxidation: Formation of 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethanone.

    Reduction: Formation of 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethane.

    Substitution: Formation of 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethyl halides or amines.

Scientific Research Applications

1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[1-(3,5-Dimethylphenyl)cyclopropyl]methanol
  • 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethanone
  • 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethylamine

Uniqueness: 1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[1-(3,5-dimethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O/c1-9-6-10(2)8-12(7-9)13(4-5-13)11(3)14/h6-8,11,14H,4-5H2,1-3H3

InChI Key

FLNFGHGKQWSCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC2)C(C)O)C

Origin of Product

United States

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